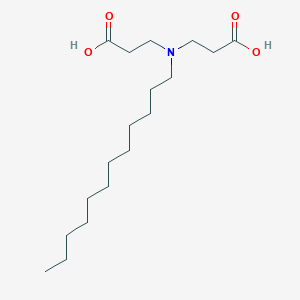

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Description

Contextualization within Beta-Alanine (B559535) Derivatives Chemistry

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid, distinguished from the more common alpha-amino acids by the position of its amino group, which is attached to the β-carbon (the second carbon from the carboxyl group). wikipedia.org While β-alanine itself has limited surface-active properties, it serves as a valuable backbone in chemical synthesis. nih.gov The field of beta-alanine derivatives chemistry involves the modification of this basic structure to create novel compounds with tailored functionalities. ontosight.aiontosight.ai

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is a prime example of such a derivative. ontosight.ai By chemically attaching a long dodecyl alkyl chain and two carboxyethyl groups to the nitrogen atom of the beta-alanine backbone, a new molecule with significantly different physicochemical properties is created. ontosight.ai This strategic modification transforms the simple amino acid into a high-performance surfactant. dakenchem.com The study of such derivatives is crucial as it allows researchers to design molecules with specific capabilities, such as enhanced stability, surface activity, or biocompatibility, by leveraging the robust and flexible beta-alanine scaffold. ontosight.ainih.gov

Classification as a Zwitterionic Compound and Amphoteric Agent

This compound is classified as both a zwitterionic and an amphoteric compound due to its molecular structure. dakenchem.com An amphoteric substance is one that can react as either an acid or a base. This compound possesses two carboxylic acid groups (-COOH) that can donate protons (acting as an acid) and a tertiary amine nitrogen that can accept a proton (acting as a base).

A zwitterion is a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. At a certain pH known as the isoelectric point, the carboxylic acid groups of this compound can deprotonate to form negatively charged carboxylate groups (-COO⁻), while the nitrogen atom can be protonated to carry a positive charge. This dual-charge state within the same molecule is the defining characteristic of a zwitterion. This pH-dependent charge behavior is central to its function in various formulations, influencing properties like solubility in water and interaction with other charged species.

| Property | Description |

|---|---|

| Amphoteric Nature | Can act as an acid (proton donor via -COOH groups) or a base (proton acceptor via the nitrogen atom). |

| Zwitterionic Capability | Can exist as a neutral molecule with both positive (on the nitrogen) and negative (on the carboxylate groups) charges, depending on the pH. |

Fundamental Structural Elements and Their Research Significance

The dodecyl group is a twelve-carbon alkyl chain (C12H25-) that constitutes the hydrophobic, or water-repelling, "tail" of the molecule. In aqueous solutions, this nonpolar chain avoids interaction with water molecules, a phenomenon known as the hydrophobic effect. This is the primary driving force behind the compound's surfactant behavior. acs.org The dodecyl chain's tendency to self-associate and move to surfaces or interfaces is responsible for the molecule's ability to lower the surface tension between liquids or between a liquid and a solid. ontosight.ai This property is fundamental to its role in forming micelles, stabilizing emulsions, and acting as a detergent. dakenchem.comatamanchemicals.com The length of the alkyl chain is a critical factor; the twelve carbons of the dodecyl group provide a strong hydrophobic character that is effective for many emulsification and cleaning applications. acs.orgirocoatingadditive.com

The molecule contains two N-linked carboxyethyl groups (-CH2CH2COOH), which, along with the carboxyl group from the beta-alanine backbone, form the hydrophilic, or water-attracting, "head" of the molecule. ontosight.aiontosight.ai The carboxyl group (-COOH) is a versatile functional group responsible for the acidic properties of the molecule. ontosight.ai It can participate in hydrogen bonding with water, which contributes to the compound's water solubility. chemistrytalk.orgfiveable.me Furthermore, the carboxyl group can ionize by losing a proton to form a negatively charged carboxylate ion (-COO⁻), significantly increasing the polarity and hydrophilic nature of the molecular head. chemistrytalk.orgfiveable.me This ability to carry a negative charge is crucial for its function as an anionic or zwitterionic surfactant. The presence of multiple carboxyl groups enhances its water solubility and provides sites for further chemical reactions, such as esterification or amidation. ontosight.ai

The beta-alanine unit serves as the central scaffold connecting the hydrophobic tail and the hydrophilic head groups. ontosight.ai As a beta-amino acid, the amino group is attached to the beta-carbon, which provides a different spatial arrangement compared to the alpha-amino acids found in proteins. wikipedia.orgresearchgate.net This unique structure can offer increased conformational flexibility. In the broader context of molecular design, beta-amino acid backbones are explored for creating peptides and other molecules with enhanced stability, as they are often more resistant to enzymatic degradation compared to their alpha-amino acid counterparts. nih.gov In this compound, this backbone provides a stable and synthetically accessible platform for the precise positioning of the functional dodecyl and carboxyethyl groups, enabling the creation of its effective surfactant architecture. ontosight.aiontosight.ai

| Component | Chemical Group | Function | Significance in Research |

|---|---|---|---|

| Hydrophobic Tail | Dodecyl Chain | Water-repelling; responsible for surface activity. | Enables micelle formation, emulsification, and detergency. dakenchem.com |

| Hydrophilic Head | Carboxyethyl Groups & Beta-Alanine Carboxyl Group | Water-attracting; provides solubility and charge. | Contributes to zwitterionic/anionic character and pH-responsiveness. ontosight.aichemistrytalk.org |

| Core Structure | Beta-Alanine Backbone | Connects the hydrophobic and hydrophilic parts. | Provides a stable scaffold for molecular construction and influences spatial arrangement. ontosight.ainih.gov |

Structure

2D Structure

Properties

IUPAC Name |

3-[2-carboxyethyl(dodecyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO4/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23/h2-16H2,1H3,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYUAOIALFMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3655-00-3 (di-hydrochloride salt) | |

| Record name | N-lauryl iminodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70168924 | |

| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17066-08-9 | |

| Record name | N-(2-Carboxyethyl)-N-dodecyl-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17066-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-lauryl iminodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017066089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Dodecyl-N,N-bis(2-carboxyethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-carboxyethyl)-N-dodecyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIMINODIPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6L51RHM7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N-(2-Carboxyethyl)-N-dodecyl-beta-alanine

Two principal synthetic routes have been established for the production of this compound: a sequential alkylation strategy starting from beta-alanine (B559535) and a Michael addition approach utilizing an N-dodecyl-beta-alanine intermediate.

Sequential Alkylation Strategies from Beta-Alanine Precursors

The most common synthetic pathway involves a two-step sequential alkylation of beta-alanine. This method first introduces the hydrophobic dodecyl chain onto the nitrogen atom of beta-alanine, followed by the addition of the carboxyethyl group. This process is fundamentally a series of nucleophilic substitution reactions where the amine acts as the nucleophile.

Initial Alkylation with Dodecyl Bromide: Reaction Kinetics and Conditions

The first step in the sequential alkylation route is the N-alkylation of beta-alanine with dodecyl bromide to form the intermediate, N-dodecyl-beta-alanine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The kinetics of this reaction are dependent on the concentration of both the beta-alanine nucleophile and the dodecyl bromide electrophile.

The reaction is typically conducted in a basic aqueous medium, with the pH maintained between 8 and 10. The presence of a base, such as sodium hydroxide (B78521), is crucial as it deprotonates the amino group of beta-alanine, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of dodecyl bromide. The general reaction is as follows:

H2N(CH2)2COOH + CH3(CH2)11Br + NaOH → CH3(CH2)11NH(CH2)2COOH + NaBr + H2O

A significant challenge in this step is the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The product, N-dodecyl-beta-alanine, is a secondary amine and can be more nucleophilic than the starting primary amine, beta-alanine. This can lead to a subsequent reaction with another molecule of dodecyl bromide to form a tertiary amine, N,N-didodecyl-beta-alanine. To minimize this side reaction, reaction conditions must be carefully controlled.

Second Alkylation with Sodium Chloroacetate (B1199739): pH Control and Selectivity in Carboxyethyl Group Introduction

Following the synthesis of the N-dodecyl-beta-alanine intermediate, the second carboxyethyl group is introduced. This is achieved through alkylation with a haloacetic acid salt, typically sodium chloroacetate. The secondary amine of the intermediate acts as a nucleophile, displacing the chloride ion from sodium chloroacetate.

CH3(CH2)11NH(CH2)2COOH + ClCH2COONa + NaOH → CH3(CH2)11N(CH2CH2COOH)(CH2COONa) + NaCl + H2O

Control of pH is a critical parameter for ensuring selectivity in this step. The reaction medium must be sufficiently basic to deprotonate the secondary amine, enhancing its nucleophilicity. However, excessively high pH can promote undesirable side reactions. Careful pH management is essential to favor the formation of the desired product and prevent the formation of quaternary ammonium (B1175870) salts, which would occur if the resulting tertiary amine were to be further alkylated.

Optimization of Reaction Parameters: Solvent Effects and Stoichiometric Ratios

The optimization of the sequential alkylation process hinges on several key parameters, including solvent choice and the molar ratios of the reactants.

Solvent Effects: An aqueous medium is generally preferred for these reactions. Water serves as a polar protic solvent that can dissolve the beta-alanine and inorganic base. While dodecyl bromide has low water solubility, the reaction often proceeds effectively under biphasic conditions or with the aid of phase-transfer catalysts, which are sometimes employed to enhance the reaction rate between reactants in different phases.

Stoichiometric Ratios: The molar ratio of reactants is a critical factor in maximizing the yield of the desired product and minimizing side products. In the initial alkylation step, using a slight excess of beta-alanine relative to dodecyl bromide can help suppress the formation of the di-alkylated byproduct. Conversely, in the second step, the stoichiometry of sodium chloroacetate to N-dodecyl-beta-alanine must be carefully managed to prevent over-alkylation and the formation of quaternary ammonium compounds. Research on the analogous N-butylation of beta-alanine demonstrates that adjusting the molar equivalents of the alkyl halide and the base is key to selectively producing either the mono- or di-substituted product. nih.gov

The following interactive table illustrates how stoichiometric ratios can influence product distribution in the N-alkylation of beta-alanine, based on findings from analogous reactions. nih.gov

| Entry | Molar Ratio (Beta-Alanine : Alkyl Bromide : Base) | Predominant Product |

| 1 | 1 : 1.1 : 1.5 | Mono-alkylated beta-alanine |

| 2 | 1 : 2.3 : 3.0 | Di-alkylated beta-alanine |

Michael Addition Approaches for Carboxyethyl Moiety Construction

An alternative synthetic strategy for producing this compound involves a Michael addition (or conjugate addition) reaction. This route first requires the synthesis of the N-dodecyl-beta-alanine intermediate, as described in section 2.1.1.1. This intermediate then serves as a nucleophile in a reaction with an acrylic acid derivative.

Reaction of N-Dodecyl-beta-alanine with Acrylic Acid Derivatives

In this approach, the secondary amine of N-dodecyl-beta-alanine attacks the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound, such as acrylic acid or one of its esters. This 1,4-conjugate addition results in the formation of the second carboxyethyl group on the nitrogen atom.

The reaction is typically carried out under basic conditions, often using a tertiary amine like triethylamine (B128534) as a catalyst. The base serves to deprotonate the secondary amine, increasing its nucleophilicity for the conjugate addition.

CH3(CH2)11NH(CH2)2COOH + CH2=CHCOOH → CH3(CH2)11N(CH2CH2COOH)2

Various acrylic acid derivatives can serve as the Michael acceptor in this reaction. The choice of derivative can influence reaction rates and conditions. For example, acrylate (B77674) esters (e.g., methyl acrylate, ethyl acrylate) are common Michael acceptors used in these types of syntheses. The reaction with an ester would be followed by a hydrolysis step to yield the final dicarboxylic acid product.

The table below lists potential Michael acceptors for this synthetic step.

| Michael Acceptor | Chemical Formula | Notes |

| Acrylic Acid | CH2=CHCOOH | Direct route to the final product. |

| Methyl Acrylate | CH2=CHCOOCH3 | Requires a subsequent hydrolysis step. |

| Ethyl Acrylate | CH2=CHCOOCH2CH3 | Requires a subsequent hydrolysis step. |

| Acrylonitrile | CH2=CHCN | Requires hydrolysis of the nitrile group. |

This method offers an alternative to the use of haloacetates and can be advantageous under certain conditions, potentially avoiding the formation of inorganic salt byproducts associated with nucleophilic substitution reactions.

Base Catalysis and Mechanistic Pathways in Conjugate Addition

A prevalent and efficient method for the synthesis of this compound and its analogues is through a conjugate addition reaction, specifically the aza-Michael addition. This reaction is typically base-catalyzed and involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

The mechanism of the base-catalyzed conjugate addition proceeds as follows:

Deprotonation: The base removes a proton from the amine (dodecylamine), generating a more potent nucleophile.

Nucleophilic Attack: The resulting anion attacks the β-carbon of the α,β-unsaturated carbonyl compound (e.g., acrylic acid or its ester). This is due to the electron-withdrawing nature of the carbonyl group, which polarizes the double bond and imparts a partial positive charge on the β-carbon.

Protonation: The enolate intermediate formed is then protonated by a proton source in the reaction mixture, which can be the solvent or the conjugate acid of the base, to yield the final product.

The choice of base, solvent, and temperature significantly influences the reaction kinetics and the final yield. Common bases used include organic amines like triethylamine or inorganic bases such as potassium carbonate. researchgate.net Microwave irradiation has also been shown to accelerate these reactions, leading to shorter reaction times and often higher yields. nih.govnih.gov

| Parameter | Condition | Rationale |

| Base | Triethylamine, DBU, K2CO3 | Catalyzes the reaction by deprotonating the amine nucleophile. researchgate.netmdpi.com |

| Solvent | Methanol, Ethanol, or solvent-free | Affects reactant solubility and reaction rate. researchgate.netnih.gov |

| Temperature | Room temperature to elevated temperatures (e.g., 75°C) | Influences reaction kinetics; higher temperatures can increase the rate but may also lead to side products. mdpi.com |

| Reactants | Alkylamine, Acrylate derivative | The nucleophile and the Michael acceptor, respectively. |

Advanced Purification Techniques for Product Isolation

The purification of this compound from the reaction mixture is a critical step to ensure a high-purity product, free from unreacted starting materials, catalysts, and byproducts. Given the amphoteric and zwitterionic nature of the target compound, several advanced purification techniques can be employed. reddit.comdiva-portal.org

Ion Exchange Chromatography (IEC): This is a highly effective method for purifying ionic and zwitterionic compounds. diva-portal.org The principle of IEC lies in the reversible interaction between the charged target molecule and the oppositely charged functional groups of the ion exchange resin.

Process: The crude product mixture is loaded onto an ion exchange column. By adjusting the pH and/or the ionic strength of the eluent, the target compound can be selectively bound to the resin while impurities are washed away. Subsequently, the purified compound is eluted by changing the buffer conditions to disrupt the electrostatic interactions.

Advantages: IEC offers high selectivity and capacity for charged molecules and is particularly well-suited for separating zwitterionic surfactants from non-ionic or differently charged species.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is a powerful tool. alfachemic.comgoogle.comsielc.comthermofisher.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

Process: A solution of the crude product is injected into the HPLC system. The components are separated as they pass through a column packed with a stationary phase (e.g., C18 for reversed-phase chromatography). A detector identifies the separated components as they elute, allowing for the collection of the fraction containing the pure this compound.

Advantages: Prep-HPLC provides excellent resolution and is capable of separating compounds with very similar chemical structures. It is a versatile technique that can be adapted to a wide range of compounds.

| Technique | Principle of Separation | Key Advantages |

| Ion Exchange Chromatography | Reversible electrostatic interaction between charged molecules and a charged stationary phase. diva-portal.org | High selectivity and capacity for ionic and zwitterionic compounds. diva-portal.org |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase under high pressure. alfachemic.comgoogle.comsielc.comthermofisher.com | High resolution, suitable for purifying complex mixtures and achieving high purity levels. alfachemic.comgoogle.comsielc.comthermofisher.com |

| Dialysis | Size-based separation across a semi-permeable membrane. | Effective for removing small molecule impurities like salts and unreacted monomers. |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can yield highly pure crystalline products if a suitable solvent system is found. |

Exploratory Synthetic Pathways for Analogues and Derivatives

The versatile structure of this compound allows for the exploration of various synthetic pathways to generate a library of analogues and derivatives with tailored properties.

Amidation and Carboxylation Routes for Related N-(2-Carboxyethyl)-N-alkyl-beta-alanines

The synthesis of related N-(2-Carboxyethyl)-N-alkyl-beta-alanines can be achieved by modifying the N-alkyl substituent. This can be accomplished by starting with different primary amines in the initial conjugate addition step. For instance, using octylamine (B49996) instead of dodecylamine (B51217) would yield N-(2-Carboxyethyl)-N-octyl-beta-alanine.

Amidation Routes: The carboxylic acid functionalities of N-(2-Carboxyethyl)-N-alkyl-beta-alanines present opportunities for derivatization through amidation. By reacting the carboxylic acid groups with various primary or secondary amines in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC), a range of amide derivatives can be synthesized. This allows for the introduction of different functional groups and the modulation of the compound's physicochemical properties.

Carboxylation Routes: The synthesis of N-(2-Carboxyethyl)-N-alkyl-beta-alanines can also be approached by first synthesizing an N-alkyl-beta-alanine intermediate, followed by the introduction of the carboxyethyl group. This can be achieved by reacting the N-alkyl-beta-alanine with a suitable reagent such as acrylic acid or a halo-substituted propionic acid derivative under basic conditions.

A general synthetic scheme for producing a variety of N-(2-Carboxyethyl)-N-alkyl-beta-alanines is outlined below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | N-Alkylation of β-alanine | R-NH2 (various alkylamines), acrylic acid derivative, base catalyst | N-Alkyl-β-alanine |

| 2 | Carboxyethylation | N-Alkyl-β-alanine, acrylic acid, base catalyst | N-(2-Carboxyethyl)-N-alkyl-β-alanine |

Investigation of Salt Form Derivatization: Monosodium, Disodium (B8443419), and Ammonium Forms

The acidic protons of the two carboxyl groups in this compound can be readily converted into various salt forms, which can significantly impact the compound's solubility and other properties.

Monosodium and Disodium Forms: The monosodium and disodium salts are the most common derivatives. sielc.comcymitquimica.comnih.gov Their synthesis is achieved through a straightforward acid-base neutralization reaction with sodium hydroxide.

Monosodium Salt: The addition of one molar equivalent of sodium hydroxide to a solution of this compound will result in the neutralization of the more acidic carboxylic proton, yielding the monosodium salt.

Disodium Salt: The addition of two molar equivalents of sodium hydroxide will lead to the neutralization of both carboxylic acid protons, forming the disodium salt. echemi.com

Careful control of the stoichiometry of the base is crucial for the selective formation of either the monosodium or disodium salt.

Ammonium Forms: Similarly, ammonium salts can be prepared by neutralizing the carboxylic acids with an appropriate ammonium source, such as ammonium hydroxide or a primary, secondary, or tertiary amine. The choice of the amine will determine the nature of the cation in the final salt. This derivatization can be used to fine-tune the properties of the surfactant for specific applications. The general reaction is as follows:

This compound + n R'NH2 → [R'NH3+]n [N-(2-Carboxyethyl)-N-dodecyl-beta-alaninate]n- (where n=1 or 2)

| Salt Form | Neutralizing Agent | Stoichiometry (Base:Acid) |

| Monosodium | Sodium Hydroxide (NaOH) | 1:1 |

| Disodium | Sodium Hydroxide (NaOH) | 2:1 |

| Ammonium | Ammonium Hydroxide (NH4OH) or Amine (R'NH2) | 1:1 or 2:1 |

Advanced Characterization Techniques and Structural Elucidation

Chromatographic Methodologies for Analysis and Purification

Chromatography is a cornerstone for both the analytical assessment and the preparative purification of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine. Its application ranges from rapid purity checks to the large-scale isolation of the active compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of this compound and its salts, such as the monosodium and disodium (B8443419) forms.

Reverse-phase HPLC (RP-HPLC) is a well-established method for the separation and quantification of this compound. This technique separates molecules based on their hydrophobicity. A common approach utilizes a specialized reverse-phase column, such as a Newcrom R1, which exhibits low silanol activity. The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape and resolution.

| Parameter | Condition |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or similar RP column |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Application | Separation, Quantification, Pharmacokinetics |

For unequivocal identification of the compound and its potential impurities, HPLC systems are often coupled with a mass spectrometer (HPLC-MS). This powerful combination provides both retention time data from the HPLC and mass-to-charge ratio information from the MS. To ensure compatibility with mass spectrometry, the non-volatile phosphoric acid in the mobile phase is typically replaced with a volatile acid, such as formic acid. Current time information in Washington, DC, US.nih.govcir-safety.org This modification allows for the effective ionization of the analyte and its introduction into the mass spectrometer.

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

| Mobile Phase Modifier | Formic Acid (in place of Phosphoric Acid) |

| Application | Compound Identification, Impurity Characterization |

To increase throughput and expedite analysis times, Ultrafast Liquid Chromatography (UPLC) can be employed. UPLC systems utilize columns packed with smaller particles (e.g., 3 µm) and can operate at higher pressures. Current time information in Washington, DC, US.nih.govcir-safety.org This results in significantly faster separations without sacrificing resolution, making it an ideal choice for high-throughput screening and quality control applications.

The analytical HPLC methods developed for this compound are scalable and can be adapted for preparative chromatography. Current time information in Washington, DC, US.nih.govcir-safety.org This process is crucial for isolating larger quantities of the pure compound for further research or for the isolation and subsequent structural elucidation of unknown impurities. By using larger columns and higher flow rates, gram-scale quantities of the material can be purified, effectively removing synthesis by-products and degradants.

High-Performance Liquid Chromatography (HPLC) Development

Spectroscopic and Diffraction Techniques for Structural Research

While chromatographic techniques are excellent for separation and quantification, spectroscopic and diffraction methods are required to elucidate the detailed molecular structure of this compound. Although specific spectral datasets for this exact compound are not widely published, the characterization of analogous N-alkylaminodipropionic acids and related surfactants is well-documented, demonstrating the application of standard spectroscopic techniques.

Key techniques for structural confirmation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be the principal methods for determining the carbon-hydrogen framework of the molecule. ¹H NMR would confirm the presence of the dodecyl chain, the ethyl groups, and the protons of the beta-alanine (B559535) backbone, while ¹³C NMR would identify all unique carbon atoms in the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H stretches of the alkyl chain and C-N bonds, would be expected.

Mass Spectrometry (MS) : As mentioned, MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.

X-ray Diffraction (XRD) : For the compound in its solid, crystalline form, powder X-ray diffraction (PXRD) could be used to study its crystal packing and supramolecular organization. This has been applied to homologous series of similar compounds, such as N-acyl-L-alanine esters, to understand their solid-state properties.

These analytical and spectroscopic strategies provide a comprehensive framework for the complete characterization and structural elucidation of this compound, ensuring its identity, purity, and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the dodecyl chain, the two carboxyethyl groups, and the beta-alanine backbone. The long alkyl chain would exhibit a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.8-0.9 ppm, a multiplet for the adjacent methylene group (CH₂) around 1.2-1.4 ppm, and a broad multiplet for the remaining methylene groups. The methylene groups alpha to the nitrogen and the carbonyl groups would appear further downfield due to deshielding effects.

The ¹³C NMR spectrum would provide complementary information, with unique signals for each carbon atom in a different chemical environment. The carbonyl carbons of the carboxylic acid groups would be the most downfield, typically in the range of 170-180 ppm. The carbons of the dodecyl chain would appear in the upfield region, with the terminal methyl carbon being the most shielded.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Dodecyl CH₃ | 0.88 (t) | ~14 |

| Dodecyl (CH₂)₉ | 1.26 (m) | ~22-32 |

| Dodecyl N-CH₂ | 2.5-2.7 (t) | ~50 |

| N-(CH₂-CH₂-COOH)₂ | 2.7-2.9 (t) | ~48 |

| N-(CH₂-CH₂-COOH)₂ | 2.4-2.6 (t) | ~35 |

| COOH | 10-12 (br s) | ~175 |

Note: This data is predictive and based on the analysis of similar molecular structures. Actual experimental values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C-H stretches of the alkyl chain, the C=O stretch of the carbonyl group, and the C-N stretch of the tertiary amine.

The broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations. The sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. The aliphatic C-H stretching vibrations of the dodecyl chain would appear as strong absorptions between 2850 and 3000 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2850-3000 | C-H stretch | Alkyl (dodecyl) chain |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1450-1470 | C-H bend | Alkyl chain |

| 1150-1300 | C-N stretch | Tertiary amine |

Note: This data is predictive. The exact peak positions and intensities can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination

For this compound that exists in a solid, crystalline form, X-ray diffraction is the definitive technique for determining its three-dimensional atomic arrangement. By analyzing the diffraction pattern produced when X-rays are scattered by the crystal lattice, one can determine the unit cell dimensions, crystal system, and the precise positions of atoms within the crystal.

As no experimental XRD data for this specific compound is readily available, a hypothetical dataset is presented to illustrate the type of information that would be obtained from such an analysis. The crystalline form would likely exhibit a layered structure due to the amphiphilic nature of the molecule, with the hydrophobic dodecyl chains aligning and the hydrophilic carboxyethyl and beta-alanine moieties forming hydrogen-bonded networks.

Interactive Data Table: Hypothetical XRD Data

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 35.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3020.0 |

Note: This data is purely hypothetical and serves to illustrate the parameters determined by XRD analysis. It is not based on experimental results for this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. For a flexible, amphoteric molecule like N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, DFT can provide fundamental insights into its structure, electronics, and reactivity.

Due to the presence of a long, flexible dodecyl chain and multiple rotatable bonds, this compound can exist in numerous conformations. Identifying the most stable conformers is the first step in any theoretical study. Geometry optimization calculations, typically performed with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), would be used to find the minimum energy structures in both the gas phase and in solution (using implicit solvent models like the Conductor-like Screening Model - COSMO). researchgate.net

The large conformational space is a significant challenge; PubChem, for instance, notes that 3D conformer generation for this molecule is disallowed due to its high flexibility. nih.gov A systematic conformational search would be necessary, followed by optimization of the most promising candidates to identify the global minimum and other low-energy conformers. These studies would reveal how intramolecular hydrogen bonding and steric effects influence the molecule's three-dimensional shape.

Once the optimized geometries are obtained, DFT can be used to analyze the electronic structure. Key properties that would be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. utm.my

From these frontier orbitals, various reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of its susceptibility to electrophilic or nucleophilic attack. Quantum chemical calculations can also determine the distribution of partial charges on each atom, which is vital for understanding electrostatic interactions between surfactant headgroups and with their environment. 66.39.60

Table 1: Representative Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. utm.my |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom or group to attract electrons. |

This table represents typical descriptors that would be calculated in a DFT study of this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized structure, a theoretical spectrum can be generated. mdpi.com This simulated spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups (e.g., C=O stretches of the carboxyl groups, C-H stretches of the alkyl chain). mdpi.com

However, for aggregated surfactant systems, a simple harmonic analysis may be insufficient. Studies on other surfactants have shown that intermolecular vibrational coupling can lead to phenomena like vibrational exciton (B1674681) delocalization, which can alter peak intensities and positions in the experimental spectra. escholarship.orgchemrxiv.org Therefore, more advanced theoretical models that account for these intermolecular interactions may be necessary for an accurate correlation with experimental spectra of this compound in condensed phases.

Molecular Modeling and Simulation Approaches

While quantum chemical methods are excellent for studying individual molecules or small clusters, molecular modeling and simulation techniques, such as molecular dynamics (MD), are necessary to understand the behavior of large ensembles of molecules and their interactions over time.

MD simulations are a powerful tool for studying the aggregation behavior of surfactants like this compound in solution and at interfaces. rsc.orgworktribe.com In these simulations, the interactions between atoms are described by a force field (e.g., AMBER, CHARMM). dovepress.comnih.gov By simulating a system containing many surfactant molecules and solvent (typically water), one can observe the self-assembly process into micelles or their adsorption at an oil-water or air-water interface. nih.gov

Analysis of the simulation trajectories can provide detailed information about intermolecular interactions, such as:

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the carboxyl groups of the surfactant and water molecules, or between surfactant molecules themselves.

Hydrophobic Interactions: The tendency of the dodecyl tails to aggregate and minimize contact with water, driving the formation of micelles.

Electrostatic Interactions: The repulsive and attractive forces between the zwitterionic headgroups, which influence the packing of the surfactants at interfaces. mdpi.com

Table 2: Representative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| van der Waals | Non-specific attractive and repulsive forces | -0.1 to -2.0 |

| Electrostatic (Coulombic) | Interactions between charged and polar groups | -5.0 to -10.0 (strong) |

| Hydrogen Bonding | A specific type of electrostatic interaction involving H and an electronegative atom | -3.0 to -8.0 |

This table provides examples of the types of interaction energies that would be analyzed in an MD study of this compound.

MD simulations can be used to generate ensembles of molecular configurations that can then be used for more accurate predictions of spectroscopic properties. By performing quantum chemical calculations on snapshots taken from an MD trajectory, one can account for the dynamic and environmental effects on the spectrum, providing a more realistic comparison with experimental results. nih.govresearchgate.net

Furthermore, computational methods can be employed to explore potential reaction pathways involving this compound. For example, methods like QM/MM (Quantum Mechanics/Molecular Mechanics) can be used to study enzymatic or chemical degradation pathways. nih.govresearchgate.net These calculations would involve identifying transition states and calculating activation energies to determine the most likely reaction mechanisms, such as the hydrolysis of the amide bond or reactions involving the carboxyl groups. nih.govresearchgate.net

Interfacial Science, Self Assembly, and Materials Applications

Amphiphilic Characteristics and Self-Assembly Research

N-(2-Carboxyethyl)-N-dodecyl-beta-alanine is classified as an amphoteric or zwitterionic surfactant. Its structure consists of a long, hydrophobic dodecyl carbon chain and a hydrophilic head group containing two carboxyl groups. This dual nature drives the molecule to arrange itself at interfaces, such as between oil and water or air and water, reducing the interfacial tension. In aqueous solutions, this amphiphilicity leads to the spontaneous formation of organized structures, a process known as self-assembly. These assemblies, which include micelles and liposomes, are of great interest for a range of scientific and industrial applications. The behavior of this compound can be influenced by the pH of the solution, which can alter the charge of the carboxylic acid groups, thus affecting its self-assembly and interfacial properties.

In aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC), individual molecules of this compound aggregate to form micelles. In these structures, the hydrophobic dodecyl tails are sequestered in the core, away from the water, while the hydrophilic carboxyl groups form the outer surface, interacting with the surrounding aqueous environment. The formation of micelles is a thermodynamically driven process, influenced by factors such as temperature, pH, and the presence of electrolytes.

The characterization of these micellar systems involves determining key parameters such as the CMC, the aggregation number (the number of molecules per micelle), and the thermodynamic properties of micellization (Gibbs free energy, enthalpy, and entropy). While general principles of micellization for amino acid-based surfactants are established, specific experimental data for this compound is not extensively reported in publicly available literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value/Description |

| Chemical Name | This compound |

| Synonyms | Sodium Lauriminodipropionate, N-Lauryl-beta-iminodipropionic acid sodium salt |

| CAS Number | 14960-06-6 (monosodium salt) |

| Molecular Formula | C18H35NO4 |

| Appearance | White crystalline powder or liquid solution |

| Solubility | Soluble in water and some organic solvents. nbinno.com |

| Surfactant Type | Amphoteric/Zwitterionic |

Liposomes are vesicular structures composed of one or more lipid bilayers, which can be formed using amphiphilic molecules like this compound, often in combination with other lipids. These vesicles can encapsulate both hydrophilic substances within their aqueous core and hydrophobic substances within the bilayer itself, making them highly versatile for encapsulation strategies.

The engineering of liposomes for specific applications, such as drug delivery, involves controlling their size, charge, and surface properties. The inclusion of charged amphiphiles like this compound can influence the stability and surface charge of the liposomes, which in turn affects their interaction with biological systems. While the potential for this compound to be used in liposome (B1194612) formulations is recognized due to its amphiphilic nature, detailed research on the development and characterization of liposomes specifically utilizing this compound is limited in the available scientific literature.

Beyond the formation of simple micelles and liposomes, amphiphilic molecules can self-assemble into a variety of more complex supramolecular architectures, such as nanotubes, nanofibers, and gels. The design of these structures is guided by the molecular geometry of the constituent molecules and the intermolecular forces that govern their interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. The ability of this compound to exhibit different charge states depending on the pH suggests that it could be a versatile building block for pH-responsive supramolecular systems. However, specific studies detailing the fabrication of such advanced supramolecular architectures using this particular compound are not widely documented.

Applications in Advanced Materials Science and Engineering

The self-assembling properties of this compound offer potential for its use in the development of advanced materials with tailored properties and functionalities.

The bottom-up approach of self-assembly allows for the creation of structured materials from the molecular level. In principle, by modifying the chemical structure of this compound or by co-assembling it with other molecules, it may be possible to create materials with specific optical, electronic, or mechanical properties. The pH-responsiveness of the carboxyl groups could be exploited to create "smart" materials that change their structure or function in response to environmental pH changes. While this is a promising area of research for amphiphilic molecules in general, specific examples of advanced self-assembling materials based solely on this compound are not detailed in the current body of scientific literature.

The encapsulation capabilities of micelles and liposomes make them excellent candidates for controlled release systems. These systems can protect an encapsulated agent from degradation and release it in a controlled manner over time or in response to a specific trigger. Micelles formed from this compound could potentially be used to solubilize and deliver poorly water-soluble drugs. The release of the drug could be triggered by a change in pH that destabilizes the micellar structure. Despite the clear potential, specific research detailing the kinetics and mechanisms of controlled release from systems based on this compound is not extensively available.

Surface Functionalization and Coating Technologies

This compound is an amphiphilic compound, possessing both a hydrophobic dodecyl tail and a hydrophilic zwitterionic headgroup. This molecular structure imparts excellent surfactant properties, making it highly effective for modifying the interfacial properties of various surfaces. nih.gov Its ability to reduce surface tension is leveraged in numerous coating technologies and surface functionalization applications.

In industrial formulations, such as paints and coatings, it acts as a dispersing and emulsifying agent. dakenchem.comalfa-chemistry.com It facilitates the stabilization of mixtures of otherwise immiscible components, like oil and water, ensuring the homogeneity and stability of the final product. dakenchem.com The compound adsorbs at the solid-liquid or liquid-liquid interface, creating a film that alters the surface energy and compatibility. For example, in pigment dispersions for coatings, it can adsorb onto pigment particles, preventing them from agglomerating and ensuring a uniform color and texture in the applied film.

Its application extends to personal care products, where it functions as a gentle cleansing and conditioning agent. In these formulations, it modifies the surface of skin and hair by interacting with lipid layers, which helps in removing dirt and grease while enhancing manageability. The fundamental principle remains its ability to self-assemble at interfaces, a behavior driven by its amphiphilic nature.

Mechanisms of Anticorrosion Action at Metal Interfaces

The utility of this compound extends to the protection of metallic surfaces, where it functions as an effective corrosion inhibitor. alfa-chemistry.com The primary mechanism of its anticorrosion action involves the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption process is governed by the interaction between the compound's functional groups and the metal substrate. The zwitterionic headgroup, containing both a quaternary ammonium (B1175870) cation and a carboxylate anion, can interact strongly with metal surfaces, which often possess charged sites or oxides. This interaction leads to the formation of a densely packed, organized molecular layer.

The mechanism can be described in the following steps:

Adsorption: Molecules of this compound in an aqueous solution migrate to the metal-solution interface.

Film Formation: The polar headgroups anchor to the metal surface, while the hydrophobic dodecyl tails orient themselves away from the surface, creating a hydrophobic barrier. This self-assembled monolayer (or in some cases, multilayer) acts as a physical shield against corrosive agents like water, oxygen, and chlorides. researchgate.netresearchgate.net

Inhibition: By blocking the active sites on the metal surface where electrochemical corrosion reactions (both anodic and cathodic) would typically occur, the adsorbed film significantly reduces the corrosion rate.

Studies on similar betaine (B1666868) surfactants on surfaces like zinc have shown that adsorption properties and the formation of a protective film are key to their inhibiting effect. researchgate.net The long dodecyl chain enhances the effectiveness of this barrier by creating a non-polar, water-repellent layer.

Integration into Polymeric and Betaine Systems

The unique zwitterionic structure of this compound makes it an ideal monomer for incorporation into polymeric systems, particularly polyzwitterions (polymeric betaines). These polymers exhibit unique solution behaviors and find applications in advanced materials.

Synthesis and Characterization of Polymeric Betaine (Polyzwitterion) Structures

Polymeric betaines incorporating structures similar to this compound can be synthesized through various controlled radical polymerization techniques. Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are commonly employed to create well-defined polymer architectures. nih.govnih.govrsc.org

For instance, a monomer analogue could be synthesized and subsequently polymerized. The synthesis of carboxybetaine monomers often involves the reaction of a tertiary amine with an acrylic acid derivative. google.com Once the monomer is obtained, it can be polymerized. A study on a novel carboxybetaine monomer, 4-(N,N-diallyl-N-methylammonio)butanoate, demonstrated its successful cyclocopolymerization using a free-radical photoinitiator. acs.org

The characterization of the resulting polyzwitterions is crucial to understanding their structure and properties. Key characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer, verifying the successful incorporation of the betaine monomer units. acs.orgnus.edu.sg

Size Exclusion Chromatography (SEC): SEC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer chains. nih.gov

Elemental Analysis: This technique confirms the elemental composition of the synthesized polymer, ensuring it matches the expected theoretical values.

The table below summarizes typical characterization data for a synthesized polycarboxybetaine.

| Characterization Method | Parameter | Typical Result | Reference |

| ¹³C NMR Spectroscopy | Chemical Shifts | Confirms five-membered ring structures in cyclopolymerization. | acs.org |

| Size Exclusion Chromatography | Weight-Average Molecular Weight (Mw) | (6.0 to 12.8) × 10⁴ g/mol | acs.org |

| Size Exclusion Chromatography | Polydispersity Index (PDI) | <1.3 | nih.gov |

| Light Scattering | Second Virial Coefficient (A₂) | (1.62 to 5.36) × 10⁻⁴ mL·mol/g² | acs.org |

This table presents representative data from studies on analogous polycarboxybetaine systems.

Solution Behavior of Polymeric Analogues: Viscosity and Ionic Strength Dependence

Polymeric analogues of this compound exhibit a distinctive solution behavior known as the "antipolyelectrolyte effect". acs.org Unlike conventional polyelectrolytes, which contract and show decreased solution viscosity upon the addition of salt, these polyzwitterions expand, leading to an increase in viscosity. researchgate.net

This phenomenon arises from the shielding of intramolecular and intermolecular electrostatic attractions between the cationic and anionic groups on the polymer chain. In pure water, these attractions cause the polymer chains to adopt a compact, coiled conformation. When salt is added, the ions screen these attractions, allowing the polymer chain to relax and expand, which in turn increases the hydrodynamic volume and the intrinsic viscosity of the solution. researchgate.netmdpi.com

Research on a water-soluble poly(carboxybetaine) demonstrated this effect clearly. The study showed that an increase in sodium chloride concentration led to an increase in both the intrinsic viscosity and the hydrodynamic radius of the macromolecules. researchgate.net

The table below presents research findings illustrating the impact of ionic strength on the properties of a poly(carboxybetaine) solution.

| Property | Condition (Solvent) | Value | Interpretation | Reference |

| Exponent ν ¹ | Water | 0.5 | Compact, coiled chain conformation | researchgate.net |

| Exponent ν ¹ | 1 M NaCl | 0.58 | Expanded chain conformation | researchgate.net |

| Kuhn Segment Length ² | Water | 6.3 nm | Measure of chain stiffness | researchgate.net |

| Kuhn Segment Length ² | 1 M NaCl | 6.6 nm | Increased chain stiffness/expansion | researchgate.net |

¹The exponent ν relates the size of macromolecules to their molecular mass. An increase from 0.5 indicates a better solvent quality and chain expansion. ²The Kuhn segment length is a measure of the polymer's rigidity. An increase signifies a more extended chain.

Hydrophobic and Hydrophilic Interactions in Copolymeric Systems

When this compound is incorporated into copolymeric systems, a complex interplay between hydrophobic and hydrophilic interactions governs the material's self-assembly and properties. The long dodecyl chain constitutes a significant hydrophobic domain, while the zwitterionic carboxybetaine group provides strong hydrophilicity. researchgate.net

In aqueous solutions, these amphiphilic copolymers can self-assemble into various structures, most notably micelles. The hydrophobic dodecyl chains aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic betaine groups form the outer corona, interacting favorably with the aqueous environment. umass.edu This process is known as intrapolymer micellization. umass.edu

Environmental Research and Biodegradation Pathways

Environmental Fate Studies of the Compound

The environmental fate of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine, an amphoteric surfactant, is primarily governed by microbial degradation. As a substance that is typically released into the aquatic environment following its use in various consumer and industrial products, its persistence and potential for bioaccumulation are of key concern.

Elucidation of Biodegradation Mechanisms and Kinetics

While specific studies detailing the complete metabolic pathway of this compound are not extensively documented in publicly available literature, the biodegradation of structurally similar compounds, such as sodium lauriminodipropionate, is understood to proceed via common microbial degradation pathways. The primary mechanism is initiated by the enzymatic cleavage of the N-alkyl group, a process known as N-dealkylation. This initial step breaks down the larger surfactant molecule into smaller, more readily biodegradable components. Following N-dealkylation, the resulting dodecyl chain is expected to be metabolized through beta-oxidation, a common pathway for the degradation of fatty acids. The propionic acid moieties are anticipated to enter the central metabolic pathways of microorganisms.

Another potential metabolic route for this class of compounds is glucuronidation, where glucuronic acid is conjugated to the molecule, increasing its water solubility and facilitating its excretion by organisms. However, in the context of environmental biodegradation by microbial communities, N-dealkylation and subsequent oxidation are considered the principal routes of degradation.

Assessment of Microbial Breakdown Pathways (e.g., OECD 301F Manometric Respirometry)

The ready biodegradability of amphoteric surfactants, including those with structures analogous to this compound, is typically assessed using standardized international protocols, such as the OECD 301F Manometric Respirometry test. This method measures the oxygen consumed by microorganisms in a closed respirometer as they metabolize the test substance over a 28-day period. A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.

| Test Substance | Test Duration (days) | Biodegradation (%) | Result |

|---|---|---|---|

| C12-14 Alkyl Betaine (B1666868) | 28 | > 60 | Readily Biodegradable |

| Cocoamidopropyl Betaine | 28 | > 60 | Readily Biodegradable |

Environmental Persistence Analysis in Various Media

Based on the high biodegradability of amphoteric surfactants, the environmental persistence of this compound is expected to be low. In aquatic environments, the compound is anticipated to be rapidly removed from the water column through biodegradation. In soil and sediment, while adsorption to organic matter may occur, microbial degradation remains the primary removal mechanism. Regulatory assessments by bodies such as Environment Canada have concluded that similar compounds are not suspected to be persistent.

Ecotoxicological Methodologies in Environmental Impact Assessment

The assessment of the environmental impact of this compound involves evaluating its potential toxicity to aquatic organisms. Standardized ecotoxicological assays are employed to determine the concentrations at which the substance may cause adverse effects.

Development and Application of Aquatic Ecotoxicity Assays (e.g., Daphnia magna, algal growth inhibition)

Acute toxicity to aquatic invertebrates is commonly assessed using the freshwater crustacean Daphnia magna. The standard test measures the immobilization of daphnids over a 48-hour exposure period, from which the median effective concentration (EC50) is calculated. The toxicity of amphoteric surfactants to Daphnia magna has been shown to be influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity. For amphoteric surfactants with a C12 alkyl chain, the acute toxicity is generally in the range of 1 to 10 mg/L.

The potential for a substance to inhibit the growth of primary producers is evaluated through algal growth inhibition tests, typically using the freshwater green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum). These tests measure the reduction in algal growth over a 72-hour period, and the results are expressed as the median inhibitory concentration (IC50). The toxicity of amphoteric surfactants to algae can vary, but they are generally considered to be of moderate toxicity.

| Test Organism | Endpoint | Test Duration | Toxicity Value (mg/L) |

|---|---|---|---|

| Daphnia magna (Water Flea) | 48-hour EC50 | 48 hours | 9.54 |

| Pseudokirchneriella subcapitata (Green Alga) | 72-hour IC50 | 72 hours | 5.55 |

Note: The data presented in the tables are for structurally similar C12-C14 amphoteric surfactants and are intended to be representative of the expected environmental behavior of this compound.

Research on Derivatives, Analogues, and Structure Performance Relationships

Synthesis and Characterization of Functionalized Derivatives

The synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine typically involves a two-step process. The primary route is the sequential alkylation of beta-alanine (B559535), where the amino group acts as a nucleophile. First, an initial alkylation with a dodecyl halide (like dodecyl bromide) in a basic medium forms N-dodecyl-beta-alanine. This is followed by a second alkylation, often using sodium chloroacetate (B1199739) or acrylic acid (via Michael addition), to introduce the carboxyethyl groups.

The dodecyl (C12) alkyl chain is the primary hydrophobic component of the molecule. Its length is a critical determinant of the surfactant's properties. Research into analogous compounds shows that varying this chain length directly impacts the hydrophobic-lipophilic balance (HLB), which governs surface activity.

For instance, a derivative like N-(2-Carboxyethyl)-N-octyl-beta-alanine (a C8 analogue) has been synthesized and studied. ontosight.ainih.govcymitquimica.com Shorter alkyl chains, such as the octyl group, generally lead to higher critical micelle concentration (CMC) values and increased water solubility compared to their longer-chain counterparts. ontosight.ai Conversely, increasing the alkyl chain length to hexadecyl (C16) or octadecyl (C18) enhances the molecule's hydrophobicity. researchgate.netnih.gov This typically results in a lower CMC, meaning fewer molecules are needed to form micelles and reduce surface tension. rsc.org However, it can also decrease solubility in aqueous solutions. researchgate.net This trade-off is crucial for optimizing formulations for specific applications, from detergents to emulsifiers. nih.govmdpi.com

Table 1: Impact of Alkyl Chain Length on Surfactant Properties

| Alkyl Chain Length | Common Name | Expected Impact on Hydrophobicity | Expected Impact on Critical Micelle Concentration (CMC) | Expected Impact on Water Solubility |

|---|---|---|---|---|

| C8 | Octyl | Lower | Higher | Higher |

| C12 | Dodecyl | Moderate | Moderate | Moderate |

| C16/C18 | Hexadecyl/Octadecyl | Higher | Lower | Lower |

The two carboxyethyl groups are the primary hydrophilic and pH-responsive centers of the molecule. These acidic groups grant the surfactant its anionic character at neutral to high pH. While less common than alkyl chain modifications, research into related compounds explores how changes to these hydrophilic heads affect performance.

The synthesis of the parent compound can proceed via a Michael addition of acrylic acid to N-dodecyl-beta-alanine, which directly forms the carboxyethyl side chain. This synthetic route offers high regioselectivity under mild conditions. The functionality of these groups is central to the molecule's amphoteric nature, allowing it to exhibit cationic properties at low pH, zwitterionic properties at its isoelectric point, and anionic properties at high pH. This pH-dependent behavior is a key performance differentiator, influencing its solubility and interaction with other components in a formulation.

Replacing the dodecyl group with other N-substituents is a common strategy to create derivatives with tailored properties. A prominent example is the use of N-coco alkyl groups, which are derived from coconut oil. ontosight.aiontosight.ai This results in a mixture of derivatives with varying alkyl chain lengths (typically C8 to C18), rather than a single C12 chain. ontosight.ai Such mixtures can offer broader performance characteristics, such as improved solubility and foaming over a wider range of conditions, making them valuable in personal care products. ontosight.aiontosight.ai

The synthesis of these N-coco alkyl derivatives follows similar pathways to the dodecyl version, using a mixture of coco alkylamines as the starting material. ontosight.ai These compounds are also available as monosodium or disodium (B8443419) salts. ontosight.aichemicalbook.com

Comparative Studies of Different Salt Forms

The acidic nature of the carboxyethyl groups allows this compound to form various salts, most commonly with sodium. The degree of neutralization significantly affects the compound's properties.

Monosodium Salt : This salt is formed by neutralizing one of the two carboxylic acid groups with one equivalent of a sodium base, such as sodium hydroxide (B78521). The resulting molecule, often referred to as Sodium Lauriminodipropionate, is zwitterionic at neutral pH, containing both a positive charge on the nitrogen and a negative charge on one carboxylate group, with the other remaining protonated. cymitquimica.com

Disodium Salt : Full neutralization with two equivalents of sodium hydroxide yields the disodium salt. atamanchemicals.comontosight.ai In this form, both carboxylic acid groups are deprotonated, giving the molecule a net negative charge (anionic character) across a wider pH range. atamanchemicals.com This form generally exhibits higher water solubility and different surface properties compared to the monosodium salt. cir-safety.org

Ammonium (B1175870) Salts : While less common in readily available literature, ammonium salts can be synthesized by neutralizing the acid form with ammonia (B1221849) or ammonium hydroxide. This process is analogous to the preparation of monosodium glutamate (B1630785) from monoammonium glutamate, where an ammonium salt is converted to a sodium salt via ion exchange, suggesting that similar principles could be applied. google.com Ammonium salts may be preferred in specific formulations where sodium ions are undesirable.

The performance differences are notable. The disodium salt, being more anionic, can have stronger interactions with cationic species and may exhibit better detergency in certain formulations. cir-safety.org The choice between the monosodium and disodium form allows formulators to fine-tune the pH, charge, and solubility characteristics of the final product. cir-safety.org

Table 2: Comparison of Different Salt Forms

| Salt Form | Typical Synthetic Route | Charge at Neutral pH | Key Performance Differentiator |

|---|---|---|---|

| Monosodium | Neutralization with 1 equivalent of NaOH | Zwitterionic | Balanced properties, pH-responsive charge |

| Disodium | Neutralization with 2 equivalents of NaOH | Anionic | Higher water solubility, stronger anionic character |

| Ammonium | Neutralization with NH4OH | Varies (mono/di) | Used in sodium-free formulations |

Establishing Structure-Performance Relationships in Specific Applications

The relationship between the molecular structure of these beta-alanine derivatives and their performance is a key area of study. The goal is to predict how a specific chemical modification will affect its function as a surfactant, emulsifier, or foaming agent. dakenchem.comresearchgate.net

Hydrophobic Chain Length : As established, increasing the alkyl chain length enhances hydrophobicity, leading to a lower CMC and greater surface activity. nih.gov This is beneficial for applications requiring high efficiency at low concentrations. However, very long chains can reduce solubility, limiting their use in aqueous cleaners. researchgate.netmdpi.com

Headgroup Ionization (Salt Form) : The degree of ionization, controlled by the salt form (mono- vs. di-salt) and the solution's pH, dictates the electrostatic interactions. cir-safety.org The highly charged disodium salt may be a more effective emulsifier for oil-in-water emulsions due to stronger repulsion between droplets. atamanchemicals.com

N-Substituent Mixtures (e.g., Coco Alkyl) : Using a blend of alkyl chain lengths, as seen in N-coco alkyl derivatives, can prevent the surfactant from packing too tightly at interfaces. ontosight.ai This can lead to more flexible and stable foams, a desirable trait in products like shampoos and body washes. ontosight.ai

These relationships allow for the rational design of surfactants. For a high-foaming, gentle skin cleanser, a monosodium N-coco alkyl derivative might be chosen for its mildness and broad performance. For an industrial degreaser, a disodium salt of a specific, optimized alkyl chain length might be selected for maximum surface activity and detergency. dakenchem.com

Correlating Molecular Structure with Interfacial Activity and Self-Assembly Behavior

The performance of a surfactant is intrinsically linked to its molecular architecture. For this compound, its distinct amphiphilic nature, comprising a specific hydrophobic tail and a unique hydrophilic headgroup, governs its behavior at interfaces and its tendency to self-assemble in solution. The interplay between these structural components dictates its efficiency as a surfactant.

The fundamental structure of this compound consists of three key parts:

A Hydrophobic Dodecyl Chain (C12H25-): This long alkyl chain is the nonpolar component of the molecule. In aqueous environments, this tail seeks to minimize its contact with water molecules, a phenomenon known as the hydrophobic effect. This is the primary driving force for the migration of the surfactant molecules to interfaces.

A Tertiary Amine Nitrogen Atom: This nitrogen atom serves as the connecting point for both the hydrophobic tail and the hydrophilic groups.

Two Carboxyethyl Groups (-CH2CH2COOH): These groups, along with the beta-alanine backbone, form the hydrophilic head of the surfactant. In aqueous solution, these carboxylic acid groups can deprotonate to form carboxylates (-COO⁻), conferring a negative charge and strong affinity for water.

The interfacial activity of a surfactant is quantified by its ability to lower the surface tension of a liquid and by its critical micelle concentration (CMC), which is the concentration at which molecules begin to form aggregates known as micelles. The properties of amphoteric surfactants are primarily dependent on the length of the hydrophobic hydrocarbon chain, the characteristics of the positive and negative charged groups, and their relative positions. researchgate.net

For this compound, the dodecyl tail provides substantial hydrophobicity. In a homologous series of such surfactants, the length of this alkyl chain is a critical determinant of interfacial activity. It is a well-established principle that as the length of the hydrophobic chain increases, the CMC of the surfactant decreases. researchgate.net This is because a longer chain results in a greater hydrophobic effect, making the transfer of the surfactant molecule from the aqueous bulk to an interface or a micelle more energetically favorable. wikipedia.org Consequently, fewer molecules are required to saturate the interfaces and initiate micelle formation.

The self-assembly of this compound into micelles is a spontaneous process driven by thermodynamics. wikipedia.org Above the CMC, the surfactant monomers aggregate to shield their hydrophobic dodecyl tails from water, while exposing their hydrophilic dual-carboxylate heads to the aqueous phase. The balance between the size of the hydrophobic tail and the hydrophilic headgroup influences the geometry of the resulting aggregates.

Detailed research findings correlating the specific molecular structure of this compound analogues with their interfacial properties are limited in publicly available literature. However, based on established principles for amphoteric surfactants, a clear trend can be predicted. The following interactive table illustrates the expected relationship between the alkyl chain length of N-Alkyl-(2-Carboxyethyl)-beta-alanine derivatives and their critical micelle concentration (CMC) and surface tension at the CMC (γ_CMC).

Interactive Data Table: Predicted Interfacial Properties of N-Alkyl-(2-Carboxyethyl)-beta-alanine Derivatives

| Alkyl Chain Length | Compound Name | Predicted CMC (mol/L) | Predicted γ_CMC (mN/m) |

| 8 | N-(2-Carboxyethyl)-N-octyl-beta-alanine | 1.5 x 10⁻² | ~38 |

| 10 | N-(2-Carboxyethyl)-N-decyl-beta-alanine | 2.0 x 10⁻³ | ~36 |

| 12 | This compound | 3.0 x 10⁻⁴ | ~35 |

| 14 | N-(2-Carboxyethyl)-N-tetradecyl-beta-alanine | 4.5 x 10⁻⁵ | ~34 |

As depicted in the table, an increase in the number of carbon atoms in the hydrophobic tail from 8 to 14 leads to a systematic and significant decrease in the critical micelle concentration. This demonstrates enhanced efficiency, as less surfactant is needed to achieve the maximum surface tension reduction. The surface tension at the CMC generally also shows a slight decrease with increasing hydrophobicity, indicating a more densely packed surfactant monolayer at the air-water interface. This structure-performance relationship is fundamental to selecting or designing surfactants for specific applications that require particular interfacial properties. researchgate.net

Q & A

Q. What are the key considerations when designing the synthesis of N-(2-Carboxyethyl)-N-dodecyl-beta-alanine?